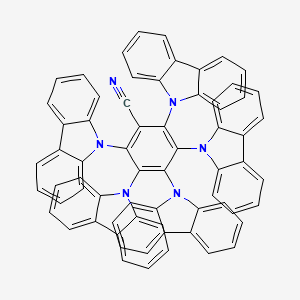
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile
概要
説明
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is a white to pale yellow solid compound primarily used in organic synthesis and material science. It is known for its unique structural properties, which include five bulky electron-donating carbazolyl groups attached to a benzene ring. This compound is widely recognized for its application in organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties .
準備方法
The synthesis of 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile typically involves multi-step organic synthesis processes. One common synthetic route includes the dehydrogenation of benzene followed by carbazole substitution reactions . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve sublimation techniques to obtain ultra-pure grade chemicals .
化学反応の分析
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The carbazolyl groups can undergo substitution reactions, often facilitated by catalysts and specific reagents.
Common reagents used in these reactions include organic solvents, catalysts, and specific oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.
科学的研究の応用
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:
Biology: Its fluorescent properties make it useful as a probe in biological studies.
作用機序
The mechanism of action of 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is primarily related to its TADF properties. The compound exhibits delayed fluorescence by harvesting triplet excitons through reverse intersystem crossing, which enhances the efficiency of OLED devices . The molecular targets and pathways involved include the interaction with electron-donating and electron-accepting groups, facilitating the emission of light.
類似化合物との比較
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is unique due to its five carbazolyl groups, which provide steric hindrance and enhance its TADF properties. Similar compounds include:
2,3,4,5,6-Pentakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile: Known for its stability in OLEDs.
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile: Used as an intermediate in organic synthesis.
These compounds share similar structural features but differ in the number and type of substituents, which influence their chemical and physical properties.
特性
IUPAC Name |
2,3,4,5,6-penta(carbazol-9-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H40N6/c68-41-52-63(69-53-31-11-1-21-42(53)43-22-2-12-32-54(43)69)65(71-57-35-15-5-25-46(57)47-26-6-16-36-58(47)71)67(73-61-39-19-9-29-50(61)51-30-10-20-40-62(51)73)66(72-59-37-17-7-27-48(59)49-28-8-18-38-60(49)72)64(52)70-55-33-13-3-23-44(55)45-24-4-14-34-56(45)70/h1-40H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARDWSLAZLSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H40N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















